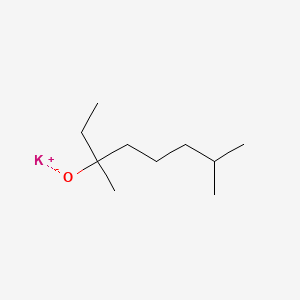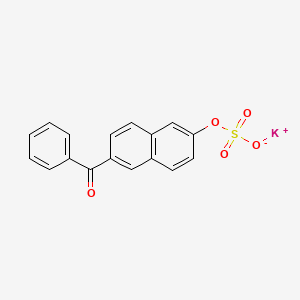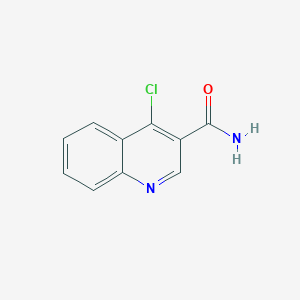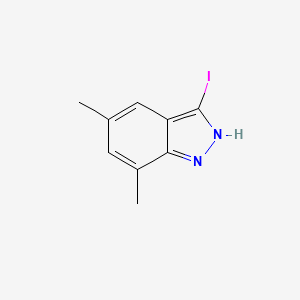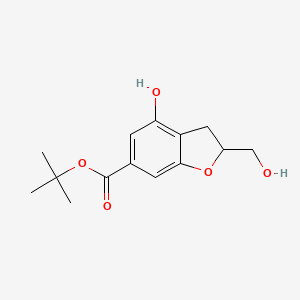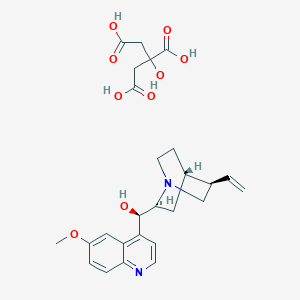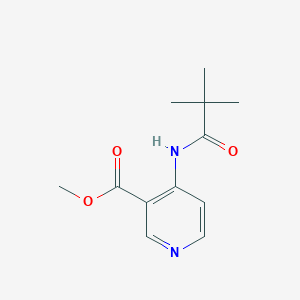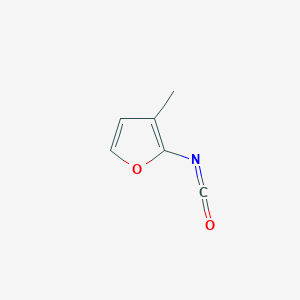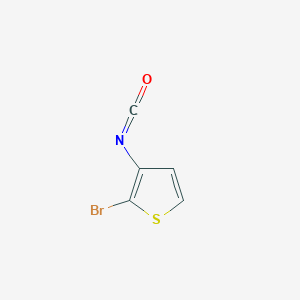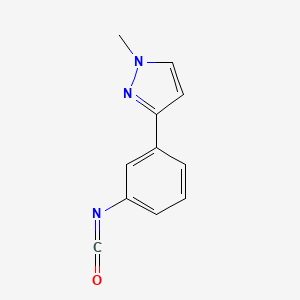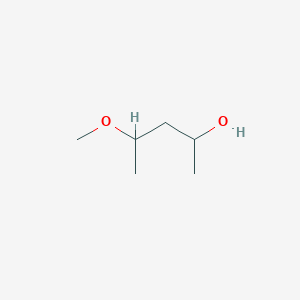
4-Methoxypentan-2-ol
Overview
Description
4-Methoxypentan-2-ol is an organic compound with the molecular formula C6H14O2. It is a colorless liquid that is soluble in water and commonly used in various industrial applications. This compound is part of the alcohol family and is characterized by the presence of a methoxy group attached to the second carbon of a pentane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxypentan-2-ol can be synthesized through several methods. One common method involves the reaction of 4-methoxypentanal with a reducing agent such as sodium borohydride in the presence of a solvent like ethanol. The reaction typically occurs at room temperature and yields this compound as the primary product.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-methoxypentanal. This process involves the use of a metal catalyst such as palladium on carbon and hydrogen gas under controlled pressure and temperature conditions. The reaction is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxypentan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: When oxidized using reagents like potassium permanganate or chromium trioxide, this compound can be converted to 4-methoxypentanoic acid.
Reduction: The compound can be reduced to 4-methoxypentane using strong reducing agents such as lithium aluminum hydride.
Substitution: In the presence of strong acids or bases, the methoxy group can be substituted with other functional groups, leading to the formation of various derivatives.
Major Products Formed:
Oxidation: 4-Methoxypentanoic acid
Reduction: 4-Methoxypentane
Substitution: Various substituted pentanols depending on the reagents used
Scientific Research Applications
4-Methoxypentan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis. Its unique structure makes it valuable in the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving alcohols.
Medicine: Research has explored its potential use in drug formulation and delivery systems due to its solubility and reactivity.
Industry: this compound is employed in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methoxypentan-2-ol involves its interaction with various molecular targets and pathways:
Enzymatic Reactions: The compound can act as a substrate for alcohol dehydrogenases, leading to its oxidation or reduction.
Solvent Properties: Its ability to dissolve a wide range of substances makes it useful in facilitating chemical reactions and enhancing the solubility of other compounds.
Chemical Reactivity: The presence of the methoxy group and hydroxyl group allows it to participate in various chemical reactions, making it a versatile compound in synthesis and research.
Comparison with Similar Compounds
4-Methoxypentan-2-ol can be compared with other similar compounds such as:
4-Methylpentan-2-ol: Both compounds have similar structures but differ in the presence of a methoxy group in this compound, which imparts different chemical properties.
4-Ethoxypentan-2-ol: This compound has an ethoxy group instead of a methoxy group, leading to variations in reactivity and solubility.
4-Methoxypentane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions compared to this compound.
The uniqueness of this compound lies in its combination of a methoxy group and a hydroxyl group, which provides a balance of solubility and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
4-methoxypentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-5(7)4-6(2)8-3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVDVJQTXFTVMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624859 | |
| Record name | 4-Methoxypentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90971-84-9 | |
| Record name | 4-Methoxypentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


